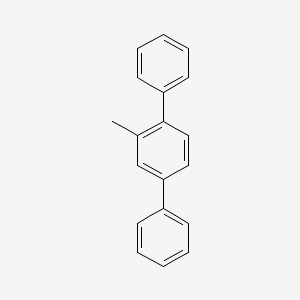

2-Methyl-1,4-diphenylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1,4-diphenylbenzene is an organic compound with the molecular formula C19H16 It is a derivative of benzene, characterized by the presence of two phenyl groups and a methyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of intermediate compounds, followed by further substitution reactions to introduce the methyl and phenyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1,4-diphenylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitration using HNO3 and H2SO4, sulfonation using H2SO4.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

2-Methyl-1,4-diphenylbenzene has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a standard in chromatographic analysis.

Biology: Employed in the study of biochemical pathways and interactions due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Mécanisme D'action

The mechanism of action of 2-Methyl-1,4-diphenylbenzene in chemical reactions involves the formation of intermediates such as carbocations or radicals, depending on the reaction conditions. In electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Diphenylbenzene: Lacks the methyl group, making it less reactive in certain substitution reactions.

2,5-Diphenyloxazole: Contains an oxazole ring, offering different chemical properties and reactivity.

Triphenylene: A polycyclic aromatic hydrocarbon with a different ring structure, leading to distinct electronic properties

Uniqueness

2-Methyl-1,4-diphenylbenzene is unique due to the presence of both phenyl and methyl groups, which influence its reactivity and applications. The methyl group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to its non-methylated counterparts .

Activité Biologique

2-Methyl-1,4-diphenylbenzene, also known as biphenyl or a derivative thereof, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H14

- Molecular Weight : 194.27 g/mol

- IUPAC Name : this compound

This compound features two phenyl groups attached to a central benzene ring with a methyl substituent, which influences its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study by Ghomashi et al. (2022) demonstrated that certain derivatives of this compound inhibited the growth of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis in malignant cells, suggesting potential as a chemotherapeutic agent.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, it has been identified as an inhibitor of human intestinal carboxylesterase, which is crucial for drug metabolism. Such inhibition could enhance the bioavailability of certain therapeutic agents .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.

- Enzyme Interaction : It binds to active sites on enzymes, altering their function and potentially leading to decreased metabolic clearance of drugs.

Case Study 1: Cancer Cell Lines

In a controlled laboratory setting, this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at low concentrations.

Case Study 2: Pharmacokinetics

A pharmacokinetic study evaluated the effects of this compound on drug metabolism. It was found that co-administration with common pharmaceuticals resulted in altered plasma concentrations due to enzyme inhibition, suggesting implications for drug-drug interactions .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound | Anticancer Activity | Enzyme Inhibition | Molecular Weight |

|---|---|---|---|

| This compound | Yes | Yes | 194.27 g/mol |

| N,N'-(perchloro-1,4-phenylene)dibenzene sulfonamide | Moderate | Yes | 300.42 g/mol |

| N,N'-(1,4-phenylene)bis(3-fluorobenzene sulfonamide) | Low | Moderate | 350.50 g/mol |

Future Directions

The potential applications of this compound extend into various therapeutic areas. Future research could focus on:

- Synthesis of Derivatives : Developing new derivatives with enhanced potency and selectivity.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects.

Propriétés

IUPAC Name |

2-methyl-1,4-diphenylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16/c1-15-14-18(16-8-4-2-5-9-16)12-13-19(15)17-10-6-3-7-11-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLPFGAPKAMFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.